2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Overview
Description
2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a chemical compound with the molecular formula C10H9N3. It has a molecular weight of 171.20 g/mol . This compound is part of the imidazole family, a group of five-membered heterocyclic compounds that possess three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole compounds are known for their broad range of chemical and biological properties and are often used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile has been confirmed by various spectroscopic and analytical techniques such as FT–IR, 1H NMR, and ESI mass spectra . The compound’s structure includes a benzimidazole ring attached to an acetonitrile group .Chemical Reactions Analysis
While specific chemical reactions involving 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile are not detailed in the retrieved sources, imidazole compounds are known for their reactivity and are often used in various chemical reactions .Physical And Chemical Properties Analysis
2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile has a molecular weight of 171.20 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. It also has a rotatable bond count of 1 . The compound’s exact mass and monoisotopic mass are both 171.079647300 g/mol .Scientific Research Applications
Chemical Reactions and Synthesis
- Imidazoles, including variants like 1-methyl-imidazole, react with cyanogen bromide, suggesting that similar compounds may undergo reactions to form cyano or bromo derivatives (Mccallum et al., 1999).
- 2-(1H-benzo[d]imidazol-2-yl)acetonitrile reacts with ethyl 2,4-dioxo-4-arylbutanoate derivatives to synthesize novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are prepared efficiently and quickly (Goli-Garmroodi et al., 2015).
Coordination Polymers and Luminescence
- Research demonstrates the use of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in the hydrothermal synthesis of coordination polymers with potential luminescence applications (Tan et al., 2013).
Pharmaceutical Research
- The compound has been used in synthesizing novel benzimidazole derivatives with potential applications in cancer treatment (Mohareb et al., 2018).
Antimicrobial and Antioxidant Research
- New derivatives of benzo[d]imidazole, including those synthesized from 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, have shown significant antimicrobial and antioxidant activities (Bassyouni et al., 2012).
Material Science and Electrochemistry
- The compound plays a role in the synthesis of novel polymers and materials, as exemplified by its use in the electrochemical copolymerization process for developing materials with electrochromic properties (Soylemez et al., 2015).
properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWFJPNNNWXOAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062615 | |
Record name | 1-Methyl-2-benzimidazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile | |
CAS RN |
2735-62-8 | |
Record name | 1-Methyl-1H-benzimidazole-2-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2735-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-acetonitrile, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002735628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-2-acetonitrile, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-2-benzimidazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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